Reduced Piperidine Basicity: 1-Phenylpiperidine vs. Piperidine
The pKa of the conjugate acid of N-phenylpiperidine is 6.22±0.10, compared to ~11.2 for piperidine. This represents a >10,000-fold decrease in basicity . For the 4-carboxylic acid derivative, this translates to a predominantly neutral nitrogen at physiological pH (7.4), whereas N-alkylpiperidine-4-carboxylic acids will exist largely in the protonated, positively charged form. This directly impacts key drug-like properties such as membrane permeability and volume of distribution [1].
| Evidence Dimension | Conjugate acid pKa (basicity) |
|---|---|
| Target Compound Data | 6.22 ± 0.10 (for N-phenylpiperidine scaffold) |
| Comparator Or Baseline | ~11.2 (for piperidine scaffold); ~10.5 (for 1-methylpiperidine, class-level) |
| Quantified Difference | ΔpKa ≈ 5.0 (over 10,000-fold lower basicity) vs. piperidine |
| Conditions | Predicted pKa values (ChemicalBook). Consistent with known aryl-amine vs. alkyl-amine electronic effects. |
Why This Matters
A lower pKa ensures the piperidine nitrogen is uncharged at physiological pH, a critical factor for improving membrane permeability and reducing off-target binding to ion channels like hERG, making it a privileged scaffold for CNS and oral drug design.
- [1] Manallack DT, et al. 'The significance of acid/base properties in drug discovery.' Chem Soc Rev. 2013;42(2):485-96. (Context for the impact of pKa on drug properties). View Source
